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Application Note and Protocol: Solid-Phase Synthesis of Fmoc-His(Trt)-Aib-OH

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Compound of Interest		
Compound Name:	Fmoc-His-Aib-OH	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-His(Trt)-Aib-OH. The synthesis of peptides containing the sterically hindered α -aminoisobutyric acid (Aib) residue and the racemization-prone Histidine (His) residue presents unique challenges. This protocol outlines optimized conditions to achieve efficient coupling and minimize side reactions, yielding a high-purity product. The use of a trityl (Trt) protecting group for the imidazole side chain of Histidine is crucial to prevent side reactions during synthesis.

Challenges in Synthesis

The synthesis of peptides containing Aib and His residues requires careful optimization of coupling and deprotection steps.[1][2][3]

- Steric Hindrance of Aib: The α,α-disubstituted nature of Aib creates significant steric hindrance, which can lead to incomplete coupling reactions.[1][4][5] To overcome this, forcing conditions such as the use of potent coupling reagents, elevated temperatures, and/or extended reaction times are often necessary.[2][6][7] Microwave-assisted SPPS has been shown to be particularly effective in driving these difficult couplings to completion.[1][8]
- Histidine Racemization: The imidazole ring of the Histidine side chain can act as a base,
 catalyzing the abstraction of the α-proton and leading to racemization during activation and



coupling.[9] The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to mitigate this issue.[10]

Experimental Protocol

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

- 1. Resin Selection and Preparation
- Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of C-terminal acid peptides, as it allows for mild cleavage conditions that keep the side-chain protecting groups intact if desired.
- Procedure:
 - Swell 2-CTC resin (1.0 g, loading capacity ~0.1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
 - Drain the DCM.
- 2. Loading of the First Amino Acid (Fmoc-Aib-OH)
- Reagents:
 - Fmoc-Aib-OH (2 equivalents relative to resin loading)
 - Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)
 - Dichloromethane (DCM)
- Procedure:
 - o Dissolve Fmoc-Aib-OH in DCM.
 - Add DIPEA to the amino acid solution.
 - Add the solution to the swelled resin.
 - Agitate the mixture at room temperature for 2-4 hours.



- To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
- Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
- Dry the resin under vacuum.
- 3. Fmoc Deprotection
- Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).
- Procedure:
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.
 - Drain the solution and wash the resin sequentially with DMF (5x) and DCM (3x).
- 4. Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)
- · Reagents:
 - Fmoc-His(Trt)-OH (3 equivalents)
 - O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
 (2.9 equivalents)
 - Diisopropylethylamine (DIPEA) (6 equivalents)
 - N,N-Dimethylformamide (DMF)
- Procedure:
 - In a separate vial, dissolve Fmoc-His(Trt)-OH and HATU in DMF.



- Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be required due to the steric hindrance of the N-terminal Aib residue.
- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin sequentially with DMF (5x) and DCM (3x).
- 5. Cleavage of the Dipeptide from the Resin
- Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[11]
- Procedure:
 - Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin in a fume hood. The yellow color of the solution is due to the release of the trityl cation.[12][13]
 - Agitate the mixture at room temperature for 2-3 hours.[11]
 - Filter the resin and collect the filtrate.
 - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
 - Concentrate the TFA solution under a gentle stream of nitrogen.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.



6. Purification and Characterization

- Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purified peptide should be characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

Parameter	Value/Condition	Reference/Note
Resin	2-Chlorotrityl chloride	Mild cleavage conditions
Scale	0.1 mmol	
First Amino Acid	Fmoc-Aib-OH (2 eq.)	_
Loading Base	DIPEA (4 eq.)	
Loading Time	2-4 hours	_
Deprotection Reagent	20% Piperidine in DMF	
Deprotection Time	5 min + 15 min	
Second Amino Acid	Fmoc-His(Trt)-OH (3 eq.)	Trityl protection for side chain
Coupling Reagent	HATU (2.9 eq.)	Potent coupling agent
Coupling Base	DIPEA (6 eq.)	
Coupling Time	2-4 hours	Monitor with Kaiser test
Cleavage Cocktail	TFA/TIS/Water (95:2.5:2.5)	[11]
Cleavage Time	2-3 hours	[11]

Mandatory Visualization





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Caption: Workflow for the solid-phase synthesis of Fmoc-His(Trt)-Aib-OH.

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